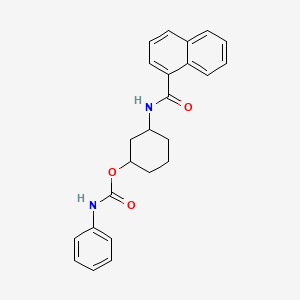

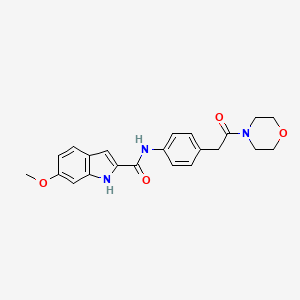

N-(2-(3-甲基-1,2,4-恶二唑-5-基)噻吩-3-基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxadiazoles, such as the one in the compound , involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis

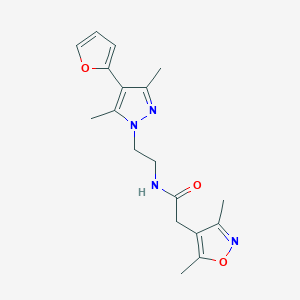

The molecular structure of “N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide” consists of a five-membered heterocyclic ring system, which includes two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .科学研究应用

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens. They exhibit anti-bacterial , anti-viral , and anti-leishmanial properties. The compound could potentially be explored for its efficacy against infectious diseases like tuberculosis, malaria, and nosocomial infections .

Anticancer Activity

Compounds with a 1,2,4-oxadiazole core have been evaluated for their anticancer properties. The compound’s ability to interact with various biological targets can make it a candidate for anticancer drug development. Studies often use assays like the MTT test to measure the activity of mitochondrial enzymes, which is indicative of cell viability .

High-Energy Materials

The oxadiazole ring system is known for its potential as a high-energy core. Derivatives of oxadiazoles have shown favorable oxygen balance and positive heat of formation, making them suitable for applications in material science, particularly in the development of energetic materials .

Pharmaceutical Applications

Beyond its potential as an anti-infective and anticancer agent, the compound’s structure allows it to be part of a pharmacophore, serving as a flat, aromatic linker to place required substituents for various medicinal applications. This includes roles as a vasodilator, anticonvulsant, and antidiabetic agent .

SAR and Mode of Action Studies

The compound’s diverse substitution possibilities make it an interesting subject for Structure-Activity Relationship (SAR) studies. Researchers can modify the compound to understand how changes affect biological activity and elucidate the mode of action .

Synthetic Chemistry

The synthesis of 1,2,4-oxadiazoles, including the compound , is of interest in synthetic chemistry. The compound can be used to explore new synthetic routes or as a building block for more complex molecules. The chemical intuition provided by studying such compounds aids organic chemists in designing new entities with potential biological activities .

作用机制

Target of Action

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety and the NH2 group were revealed to form intramolecular hydrogen bonds .

Biochemical Pathways

Similar 1,2,4-oxadiazole derivatives have been found to impact various pathways related to cancer therapy, age-related diseases, and antimicrobial activity .

Pharmacokinetics

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Result of Action

Similar 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects .

Action Environment

It’s worth noting that the stability and activity of similar 1,2,4-oxadiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-8-15-13(19-17-8)11-9(5-7-20-11)16-12(18)10-4-2-3-6-14-10/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTYODGYQWKNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)

![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2558239.png)

![2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2558240.png)

![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)